N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide
Description
N-(3,4-Dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide is a complex organic compound featuring a 3,4-dimethylphenyl group, a tetrahydropyran (THP) ring substituted with a 4-methoxyphenyl moiety, and an ethanediamide linker. This structural combination confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceutical research.
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C23H28N2O4/c1-16-4-7-19(14-17(16)2)25-22(27)21(26)24-15-23(10-12-29-13-11-23)18-5-8-20(28-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
OAMKAVZEDJWXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves multiple steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Coupling with the 3,4-dimethylphenyl group: This is usually done through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, potentially introducing halogens or nitro groups.
Scientific Research Applications
Biological Activities
Research has indicated that N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide exhibits various biological activities:
-
Anticancer Properties :
- Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro experiments demonstrated a reduction in cell viability in breast cancer cells.
- Table 1: Anticancer Activity Data
Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.6 Study A A549 (Lung) 20.1 Study B -
Antimicrobial Activity :
- The compound has demonstrated antimicrobial effects against various bacterial strains. In particular, it showed significant inhibition of Staphylococcus aureus and Escherichia coli.
- Table 2: Antimicrobial Activity Data
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference Staphylococcus aureus 32 Study C Escherichia coli 64 Study D -
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, particularly in models of oxidative stress. The compound may help mitigate neuronal damage by reducing reactive oxygen species (ROS).
- Case Study: Neuroprotection
- In a rodent model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal death compared to control groups.
Therapeutic Potential
The diverse biological activities of this compound suggest potential therapeutic applications in several areas:
-
Cancer Therapy :
- Given its anticancer properties, further research could explore its use as a chemotherapeutic agent or as part of combination therapies.
-
Infectious Diseases :
- The antimicrobial activity indicates potential for development as an antibiotic or antifungal agent.
-
Neurological Disorders :
- Its neuroprotective effects open avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism by which N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aromatic rings could facilitate binding through π-π interactions, while the oxane ring may provide additional stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to analogues with modifications in aromatic substituents, heterocyclic cores, or linker groups. Key examples include:
Key Observations :
- Chloro vs. Methyl Substitution : Chloro groups (electron-withdrawing) may enhance reactivity in electrophilic reactions compared to dimethyl groups, but reduce bioavailability due to higher polarity .
- Heterocyclic Core : The THP ring in the target compound improves metabolic stability compared to linear linkers (e.g., ethyl in ) or simpler aromatic systems (e.g., ) .
- Methoxy Positioning : Para-methoxy on the THP ring optimizes steric bulk and electronic effects for receptor binding, unlike ortho-substituted analogues .
Unique Properties of N-(3,4-Dimethylphenyl)-N'-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide
- Hybrid Structure : Combines lipophilic 3,4-dimethylphenyl, polar THP-methoxy group, and flexible ethanediamide linker, balancing solubility and bioavailability .
- Stereoelectronic Effects : The para-methoxy group on THP enhances resonance stabilization, while dimethylphenyl provides steric shielding against enzymatic degradation .
Biological Activity
N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide is a compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C32H31N3O5
- Molecular Weight : 537.61 g/mol
- CAS Number : 498560-96-6
- Predicted Boiling Point : 784.4 ± 60.0 °C
- Density : 1.249 ± 0.06 g/cm³
- pKa : 13.28 ± 0.70
Biological Activity Overview
The compound exhibits various biological activities, which can be summarized as follows:
- Anticancer Activity : Research indicates that derivatives of similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast and prostate cancers.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the phenyl rings and the tetrahydropyran moiety can significantly influence its biological activity. For example:
- Dimethyl Substitution : The presence of the dimethyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Methoxy Group Influence : The methoxy substituent is known to enhance the compound's ability to interact with biological targets due to its electron-donating effects.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Anticancer Studies :
- Anti-inflammatory Mechanisms :
- Antioxidant Activity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antioxidant | Scavenging free radicals |
Table 2: Structure Modifications and Their Impact
| Modification | Effect on Activity |
|---|---|
| Dimethyl substitution | Increased lipophilicity |
| Methoxy group addition | Enhanced interaction with targets |
Q & A
Basic: What synthetic strategies are effective for preparing N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide?
Answer:
The compound’s synthesis typically involves multi-step reactions, including reductive amination, nucleophilic substitution, and amidation. Key steps include:
- Reductive amination using sodium triacetoxyborohydride (STAB) for coupling piperidine derivatives with aryl amines (e.g., 3,4-difluoroaniline) under inert conditions .
- Protection/deprotection of functional groups , such as benzyl groups in intermediates, to ensure regioselectivity .
- Amidation via propionyl chloride or similar acylating agents in dichloromethane or THF, with yields optimized by controlling stoichiometry (1.2–5 eq of reagents) .
- Purification via silica gel column chromatography or recrystallization, achieving >95% purity .
Basic: How can structural characterization of this compound be validated experimentally?
Answer:
Combined spectroscopic and chromatographic methods are critical:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy groups at 3,4-dimethylphenyl) and tetrahydropyran ring conformation .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) and detect fragmentation patterns .
- HPLC : Assess purity (>98% in optimized syntheses) and identify side products (e.g., unreacted intermediates) .
Advanced: How can discrepancies in reported synthetic yields (e.g., 61% vs. 78%) for analogous compounds be systematically analyzed?
Answer:
Yield variations arise from reaction parameters:
- Catalyst loading : Excess STAB (1.2 eq vs. 1 eq) improves reductive amination efficiency .
- Solvent polarity : Dichloromethane vs. THF impacts nucleophilic substitution rates .
- Temperature control : Reflux conditions (e.g., 3 h at 40°C) vs. room temperature alter reaction kinetics .
- Workup protocols : Incomplete removal of byproducts (e.g., sodium sulfate residues) may reduce apparent yields .
Recommendation : Use design-of-experiments (DoE) to isolate critical factors .
Advanced: What computational approaches predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions with receptors (e.g., COX-2 or opioid receptors) using crystal structures from the PDB .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends from in vitro assays .
Advanced: How should in vivo studies be designed to evaluate its pharmacological potential?
Answer:
- Animal models : Use murine inflammation or xenograft tumor models, with doses calibrated to 10–50 mg/kg based on in vitro IC50 values .
- Pharmacokinetics : Monitor plasma half-life via LC-MS and tissue distribution (e.g., brain penetration for neuroactive compounds) .
- Endpoint analysis : Measure biomarkers (e.g., TNF-α for anti-inflammatory activity) and histopathology for toxicity .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Poor in aqueous buffers; use DMSO (≤10% v/v) or cyclodextrin-based carriers for in vitro assays .
- Stability : Degrades under UV light; store lyophilized at -20°C with desiccants to prevent hydrolysis of the ethanediamide moiety .
Advanced: How can stereochemical outcomes in the tetrahydropyran ring be controlled during synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-tert-butyl carbamates to enforce specific configurations during ring closure .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed C–H activation with chiral ligands (e.g., BINAP) for enantioselective functionalization .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
Answer:
- Metabolic profiling : Identify active metabolites via hepatocyte incubations and LC-HRMS .
- Protein binding assays : Measure free drug concentrations using equilibrium dialysis to adjust potency calculations .
- Dose optimization : Address bioavailability limitations (e.g., poor intestinal absorption) using prodrug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
